molecular formula C18H32N4O B5571029 {(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol

{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B5571029
M. Wt: 320.5 g/mol
InChI Key: DLJDAYWPJIUDGI-IAGOWNOFSA-N
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Description

{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol is a useful research compound. Its molecular formula is C18H32N4O and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.25761166 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Crystal structure analysis plays a crucial role in understanding the geometrical configuration of complex organic compounds, which is essential for their application in drug design and material science. For example, the study by Elaatiaoui et al. (2014) on the crystal structure of a related compound highlights how such analyses can provide insights into molecular interactions and stability, potentially guiding the synthesis and modification of new compounds with desired properties (Elaatiaoui et al., 2014).

Catalytic Applications

Research into the catalytic properties of compounds containing piperidine and methanol groups, as detailed by Kamiguchi et al. (2007), suggests potential applications in the N-alkylation of amines with primary alcohols. This process is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Kamiguchi et al., 2007).

Hybrid Organic-Inorganic Materials

The synthesis and study of hybrid organic-inorganic materials, as explored by Buvaylo et al. (2015), involve complex organic ligands similar to the compound of interest. These materials have applications in photovoltaics, sensors, and catalysis, suggesting that similar compounds could be tailored for specific functionalities in these areas (Buvaylo et al., 2015).

Synthesis of Multisubstituted Tetrahydropyridines

The Au(I)-catalyzed cyclization process described by Matouš et al. (2020) for synthesizing tetrahydropyridines indicates the potential of using complex organic compounds in facilitating the synthesis of cyclic and heterocyclic compounds. These compounds have wide-ranging applications in drug development and organic synthesis (Matouš et al., 2020).

Electrosynthesis

Research by Elinson et al. (2006) into the indirect electrochemical oxidation of piperidin-4-ones reveals opportunities for using complex organic molecules in electrosynthetic processes to achieve specific oxidation states or functional groups, which are critical in organic synthesis and pharmaceutical manufacturing (Elinson et al., 2006).

Properties

IUPAC Name

[(3R,4R)-4-(piperidin-1-ylmethyl)-1-[(1-propylimidazol-2-yl)methyl]pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O/c1-2-7-22-10-6-19-18(22)14-21-12-16(17(13-21)15-23)11-20-8-4-3-5-9-20/h6,10,16-17,23H,2-5,7-9,11-15H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJDAYWPJIUDGI-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CN2CC(C(C2)CO)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=CN=C1CN2C[C@H]([C@H](C2)CO)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.